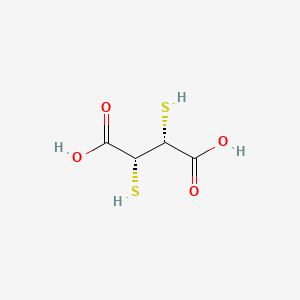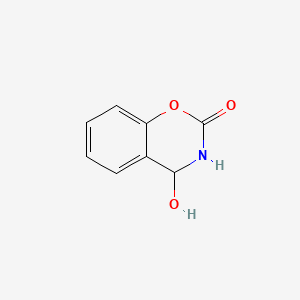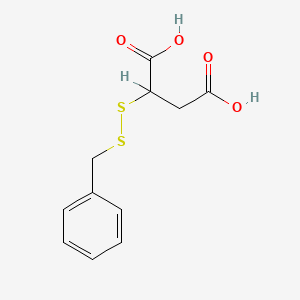
1-(2,2-Diethoxyethyl)-3-dodecylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Diethoxyethyl)-3-dodecylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a long dodecyl chain and a diethoxyethyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethyl)-3-dodecylurea typically involves the reaction of dodecylamine with 2,2-diethoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Dodecylamine} + \text{2,2-Diethoxyethyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Diethoxyethyl)-3-dodecylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diethoxyethyl)-3-dodecylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,2-Diethoxyethyl)-3-dodecylurea is primarily based on its ability to interact with biological membranes. The long dodecyl chain allows the compound to integrate into lipid bilayers, while the urea moiety can form hydrogen bonds with membrane proteins. This dual interaction can disrupt membrane integrity and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2-Diethoxyethyl)-3-octylurea: Similar structure but with a shorter octyl chain.
1-(2,2-Diethoxyethyl)-3-hexadecylurea: Similar structure but with a longer hexadecyl chain.
1-(2,2-Diethoxyethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a dodecyl chain.
Uniqueness
1-(2,2-Diethoxyethyl)-3-dodecylurea is unique due to its specific combination of a long hydrophobic dodecyl chain and a hydrophilic diethoxyethyl group. This amphiphilic nature makes it particularly useful in applications requiring surface activity and membrane interaction.
Eigenschaften
CAS-Nummer |
102433-17-0 |
|---|---|
Molekularformel |
C19H40N2O3 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
1-(2,2-diethoxyethyl)-3-dodecylurea |
InChI |
InChI=1S/C19H40N2O3/c1-4-7-8-9-10-11-12-13-14-15-16-20-19(22)21-17-18(23-5-2)24-6-3/h18H,4-17H2,1-3H3,(H2,20,21,22) |
InChI-Schlüssel |
QACMUCLEWICCOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)NCC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



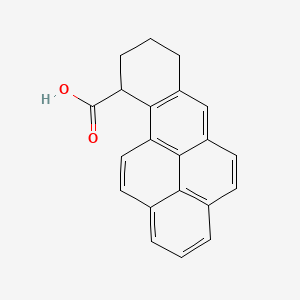
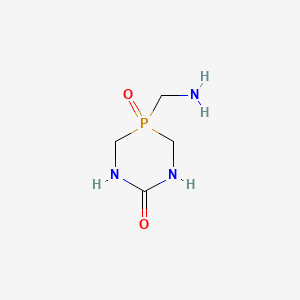


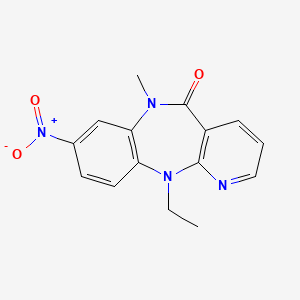

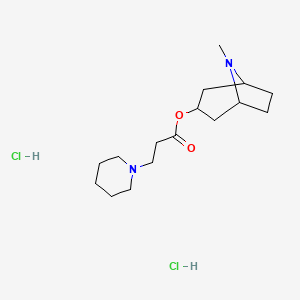
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
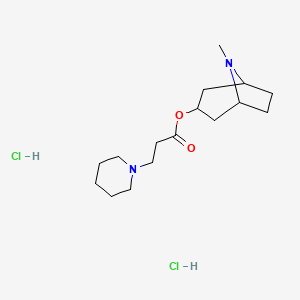
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
